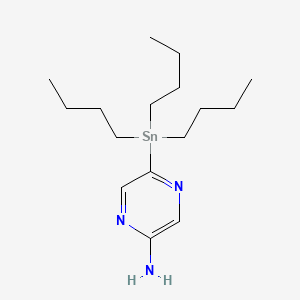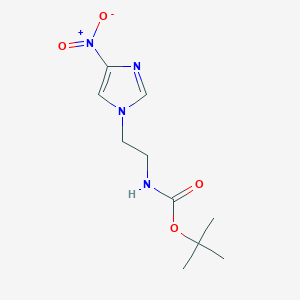
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride is an organic compound characterized by the presence of chlorine, fluorine, and methoxyphenyl groups
Métodos De Preparación
The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride include:
1-chloro-2,2,2-trifluoroethane: Used as a refrigerant and solvent.
2-chloro-1,1,1-trifluoroethane: Known for its use in organic synthesis.
1,1,1-trichloro-2,2,2-trifluoroethane: Used in precision cleaning and as a solvent.
Propiedades
Fórmula molecular |
C9H7ClF3NO |
|---|---|
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-5-3-2-4-6(7)14-8(10)9(11,12)13/h2-5H,1H3 |
Clave InChI |
WZDYMUAGDOZJKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8701216.png)



![1-Methyl-4-[(2-methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B8701162.png)


